molecular formula C21H28N8 B6458024 4-tert-butyl-2-cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2548984-11-6

4-tert-butyl-2-cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No. B6458024
CAS RN: 2548984-11-6
M. Wt: 392.5 g/mol
InChI Key: AAAHSQFGRKYGMB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The tert-butyl, cyclopropyl, and piperazine groups are all attached to the pyrimidine ring, which is also connected to the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the pyrimidine and triazole rings might participate in nucleophilic substitution reactions or act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor, influencing its solubility and reactivity .

Scientific Research Applications

Antimalarial Activity

This compound has been investigated for its potential as an antimalarial agent. Researchers have explored its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium parasites. By disrupting pyrimidine synthesis, it interferes with parasite growth and survival, making it a promising candidate for antimalarial drug development .

Ruthenium Complexes

The tert-butyl group in this compound can serve as a ligand in coordination chemistry. Researchers have synthesized ruthenium (II) complexes by incorporating this compound. These complexes exhibit interesting properties, including luminescence and potential applications in catalysis, sensing, and photodynamic therapy .

Binding to HIV TAR RNA

Studies have explored the interaction of this compound with HIV TAR RNA (trans-activation response element RNA). The compound’s binding affinity to TAR RNA could have implications for antiviral drug development. Understanding these interactions may lead to novel therapeutic strategies against HIV .

Selective CDK4/6 Inhibition

The cyclopropyl and piperazine moieties in this compound contribute to its selectivity as a cyclin-dependent kinase (CDK) inhibitor. Specifically, it targets CDK4 and CDK6, which play critical roles in cell cycle regulation. Inhibiting these kinases can suppress cancer cell proliferation, making this compound relevant in oncology research .

Organic Synthesis

Beyond its specific applications, this compound serves as a versatile building block in organic synthesis. Chemists can modify its functional groups to create diverse derivatives for drug discovery, materials science, and other fields. Its unique structure allows for strategic modifications, making it valuable in synthetic chemistry .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

7-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8/c1-14-11-18(29-20(24-14)22-13-23-29)28-9-7-27(8-10-28)17-12-16(21(2,3)4)25-19(26-17)15-5-6-15/h11-13,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAHSQFGRKYGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(C)(C)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

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